molecular formula C19H20O3 B576657 4-methoxy-3-(2-methylbut-3-en-2-yl)-6-[(E)-2-phenylethenyl]pyran-2-one CAS No. 10386-16-0

4-methoxy-3-(2-methylbut-3-en-2-yl)-6-[(E)-2-phenylethenyl]pyran-2-one

Cat. No.: B576657
CAS No.: 10386-16-0
M. Wt: 296.366
InChI Key: KMDTUENEFAGCES-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methoxy-3-(2-methylbut-3-en-2-yl)-6-[(E)-2-phenylethenyl]pyran-2-one is a complex organic compound with a unique structure that includes a pyran ring substituted with various functional groups

Preparation Methods

The synthesis of 4-methoxy-3-(2-methylbut-3-en-2-yl)-6-[(E)-2-phenylethenyl]pyran-2-one involves multiple steps, including the formation of the pyran ring and the introduction of the substituents. The synthetic routes typically involve the use of starting materials such as phenylacetic acid derivatives and various reagents to achieve the desired substitutions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

4-methoxy-3-(2-methylbut-3-en-2-yl)-6-[(E)-2-phenylethenyl]pyran-2-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups using appropriate reagents and conditions.

Scientific Research Applications

4-methoxy-3-(2-methylbut-3-en-2-yl)-6-[(E)-2-phenylethenyl]pyran-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 4-methoxy-3-(2-methylbut-3-en-2-yl)-6-[(E)-2-phenylethenyl]pyran-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

4-methoxy-3-(2-methylbut-3-en-2-yl)-6-[(E)-2-phenylethenyl]pyran-2-one can be compared with similar compounds such as:

These compounds share structural similarities but differ in their specific functional groups and overall structure, which can lead to differences in their chemical properties and applications.

Properties

CAS No.

10386-16-0

Molecular Formula

C19H20O3

Molecular Weight

296.366

IUPAC Name

4-methoxy-3-(2-methylbut-3-en-2-yl)-6-[(E)-2-phenylethenyl]pyran-2-one

InChI

InChI=1S/C19H20O3/c1-5-19(2,3)17-16(21-4)13-15(22-18(17)20)12-11-14-9-7-6-8-10-14/h5-13H,1H2,2-4H3/b12-11+

InChI Key

KMDTUENEFAGCES-VAWYXSNFSA-N

SMILES

CC(C)(C=C)C1=C(C=C(OC1=O)C=CC2=CC=CC=C2)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methoxy-3-(2-methylbut-3-en-2-yl)-6-[(E)-2-phenylethenyl]pyran-2-one
Reactant of Route 2
Reactant of Route 2
4-methoxy-3-(2-methylbut-3-en-2-yl)-6-[(E)-2-phenylethenyl]pyran-2-one
Reactant of Route 3
Reactant of Route 3
4-methoxy-3-(2-methylbut-3-en-2-yl)-6-[(E)-2-phenylethenyl]pyran-2-one
Reactant of Route 4
Reactant of Route 4
4-methoxy-3-(2-methylbut-3-en-2-yl)-6-[(E)-2-phenylethenyl]pyran-2-one
Reactant of Route 5
Reactant of Route 5
4-methoxy-3-(2-methylbut-3-en-2-yl)-6-[(E)-2-phenylethenyl]pyran-2-one
Reactant of Route 6
4-methoxy-3-(2-methylbut-3-en-2-yl)-6-[(E)-2-phenylethenyl]pyran-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.